Cas no 150705-10-5 (ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate)
![ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate structure](https://fr.kuujia.com/scimg/cas/150705-10-5x500.png)
150705-10-5 structure
Nom du produit:ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate
Numéro CAS:150705-10-5
Le MF:C18H17NO4
Mégawatts:311.331885099411
MDL:MFCD00392161
CID:1072392
PubChem ID:3142998
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0 {5,13}]-trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate
- AC1MJTX1
- CCG-103480
- ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[d,e]isoquinolin-2-yl)butanoate
- EU-0067353
- F0303-0082
- N-[3-(ethoxycarbonyl)propyl]-1,8-naphthalenedicarboximide
- SBB043187
- AKOS BBS-00007386
- Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
- Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]-trideca-1(13),5,7,9,11- pentaen-3-yl}butanoat
- Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]-trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate
- ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate
- Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]-trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate
- MFCD00392161
- DTXSID10389752
- CS-0447088
- ETHYL 4-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BUTANOATE
- AKOS000273583
- 150705-10-5
- ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
- ethyl4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
- SR-01000393105-1
- SR-01000393105
- Z53844028
- BG-0061
- Ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0 {5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate
-
- MDL: MFCD00392161
- Piscine à noyau: InChI=1S/C18H17NO4/c1-2-23-15(20)10-5-11-19-17(21)13-8-3-6-12-7-4-9-14(16(12)13)18(19)22/h3-4,6-9H,2,5,10-11H2,1H3
- La clé Inchi: GPSQYFSWXQQJIQ-UHFFFAOYSA-N
- Sourire: CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Propriétés calculées
- Qualité précise: 311.11575802g/mol
- Masse isotopique unique: 311.11575802g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 6
- Complexité: 459
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 63.7Ų
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0303-0082-2mg |
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate |
150705-10-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0303-0082-25mg |
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate |
150705-10-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0303-0082-30mg |
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate |
150705-10-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
abcr | AB338235-500mg |
Ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0 {5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate, 95%; . |
150705-10-5 | 95% | 500mg |
€178.80 | 2025-02-15 | |
abcr | AB338235-1 g |
Ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0 {5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate, 95%; . |
150705-10-5 | 95% | 1g |
€260.30 | 2023-04-26 | |
Life Chemicals | F0303-0082-5mg |
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate |
150705-10-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Apollo Scientific | OR303932-1g |
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate |
150705-10-5 | 1g |
£185.00 | 2025-02-20 | ||
Life Chemicals | F0303-0082-4mg |
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate |
150705-10-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
abcr | AB338235-1g |
Ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0 {5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate, 95%; . |
150705-10-5 | 95% | 1g |
€260.30 | 2025-02-15 | |
A2B Chem LLC | AF23850-10g |
Ethyl 4-(1,3-dioxo-1h-benzo[de]isoquinolin-2(3h)-yl)butanoate |
150705-10-5 | >95% | 10g |
$1270.00 | 2024-04-20 |
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate Littérature connexe
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
150705-10-5 (ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate) Produits connexes
- 13159-72-3(Benzenemethanamine, 4-chloro-N-(2-chlorophenyl)-)
- 1903347-43-2((2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone)
- 2640877-99-0(N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide)
- 1220035-92-6(2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol hydrochloride)
- 2311864-28-3(4-Methyl-5-(piperidin-4-yl)pyridin-2-aminedihydrochloride)
- 1511119-05-3(2-Chloro-4-cyclobutoxy-5-fluoropyrimidine)
- 2322623-60-7((S)-3-Methyl-pyrrolidine-3-carboxylic acid tert-butyl ester)
- 26580-55-2(4-Chloro-2-(ethylamino)benzoic acid)
- 120512-04-1(Anastrozole Diamide)
- 352666-90-1(3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo1,4-oxazin-4-yl)-propionicacid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:150705-10-5)ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate

Pureté:99%
Quantité:5g
Prix ($):356.0